molecular formula C16H11F3N2O3S B1386696 (2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1024871-96-2

(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B1386696
CAS No.: 1024871-96-2
M. Wt: 368.3 g/mol
InChI Key: HPJVGPLLWPJEMV-CCEZHUSRSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups These functional groups include a hydroxyl group, a sulfonyl group, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile likely involves multiple steps, including the formation of the enamine, sulfonylation, and nitrile formation. Typical reaction conditions might include the use of strong bases, solvents like dichloromethane or acetonitrile, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(phenylsulfonyl)-3-aminoprop-2-enenitrile
  • 3-Hydroxy-2-(phenylsulfonyl)-3-(trifluoromethyl)prop-2-enenitrile

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-hydroxy-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-5-4-6-12(9-11)21-15(22)14(10-20)25(23,24)13-7-2-1-3-8-13/h1-9,21-22H/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVGPLLWPJEMV-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC(=C2)C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC(=C2)C(F)(F)F)/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 5
(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 6
(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

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